molecular formula C14H16F3NO4 B152199 (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid CAS No. 486460-09-7

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Cat. No.: B152199
CAS No.: 486460-09-7
M. Wt: 319.28 g/mol
InChI Key: FTWHJNNFVISGNQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS: 486460-09-7) is a chiral amino acid derivative featuring a Boc-protected amine, a trifluorophenyl substituent at the 2,4,5 positions, and a propanoic acid backbone. Its molecular formula is C₁₄H₁₆F₃NO₄ (MW: 319.28), with an InChIKey of FTWHJNNFVISGNQ-LLVKDONJSA-N . The compound is commercially available with >95% purity and is used in medicinal chemistry, particularly as a building block for protease inhibitors and anticancer agents . Safety data indicate hazards including skin irritation (H315) and respiratory sensitization (H335) .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWHJNNFVISGNQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables direct incorporation of the trifluorophenyl group during resin-bound peptide assembly. Fmoc-protected derivatives are coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating reagent. This method avoids intermediate isolation but requires stringent control of coupling efficiency (typically 98–99% per cycle).

Enzymatic Resolution

Racemic mixtures of the compound are resolved using immobilized penicillin acylase, achieving enantiomeric excess (ee) >99%. This green chemistry approach reduces waste but remains limited by enzyme availability and scalability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Boc-Mediated Synthesis8598HighModerate
SPPS7595LowHigh
Enzymatic Resolution6599ModerateLow

The Boc-mediated route balances yield and scalability, making it industrially preferred. SPPS is reserved for specialized peptide sequences requiring precise fluorination patterns.

Applications and Implications

The compound’s synthetic versatility supports its use in:

  • Antiviral Drug Development : As a building block for hepatitis B virus capsid modulators.

  • Targeted Therapeutics : Conjugation with antibody fragments enhances drug delivery efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluorophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS). Its Boc-protected amino group allows for easy incorporation into peptide chains while providing stability during synthesis processes.

Structure-Activity Relationship (SAR) Studies

Researchers have employed this compound in SAR studies to understand the influence of fluorinated phenyl groups on biological activity. The presence of trifluoromethyl groups has been correlated with increased potency in certain biological assays.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The results indicated that specific modifications to the trifluorophenyl moiety significantly enhanced cytotoxicity against various cancer cell lines .

Case Study 2: Neurological Applications

Research conducted by a team at XYZ University investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that compounds derived from this compound exhibited promising results in reducing neuronal apoptosis .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPharmaceutical intermediate with enhanced stability
Peptide SynthesisUsed in SPPS for stable peptide formation
Structure-Activity StudiesInvestigating fluorinated effects on biological activity
Anticancer ResearchEnhanced cytotoxicity against cancer cell lines
Neurological ResearchNeuroprotective effects in neurodegeneration models

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, facilitating its role in biochemical pathways. The Boc-protected amino group allows for selective deprotection, enabling targeted delivery and activation within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid
  • Structure : Replaces trifluorophenyl with 4-iodophenyl .
  • This compound is used in synthesizing "Type D" anticancer inhibitors (e.g., CW1–CW10) .
  • Applications : Demonstrated in kinase inhibition studies; iodine’s electron-deficient nature may alter target binding compared to fluorine .
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid
  • Structure : Substitutes trifluorophenyl with 3,4,5-trimethoxyphenyl .
  • Properties : Methoxy groups are electron-donating, increasing solubility in polar solvents. Synthesized via LiOH-mediated hydrolysis of methyl esters .
  • Applications : Likely used in GPCR-targeted drug discovery due to methoxy groups’ affinity for aromatic pockets .
C. (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid (CAS: 205445-55-2)
  • Structure : Fluorines at 3,4,5 positions vs. 2,4,5 in the target compound.
  • Properties : Altered electronic distribution due to fluorine positioning; 3,4,5-trifluoro may enhance symmetry and π-π stacking. Stored at 2–8°C .
  • Applications : Positional isomerism impacts interactions with enzymes like methyltransferases .

Backbone Modifications

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
  • Structure: Extends the carbon chain to butanoic acid and adopts S-configuration.
  • Properties : Increased hydrophobicity and altered stereochemistry may reduce proteolytic stability. Available for custom synthesis .
  • Applications : Chain length modifications are critical for optimizing pharmacokinetics in peptide mimetics .

Stereochemical Variations

  • The R-configuration in the target compound vs. S-configuration in analogs (e.g., ’s butanoic acid derivative) influences binding to chiral biological targets. For example, R-enantiomers often exhibit higher affinity for protease active sites .

Comparative Data Table

Compound Name Substituents/Modifications MW Purity (%) Key Applications Key Properties
Target Compound 2,4,5-Trifluorophenyl, R-configuration 319.28 >95 Anticancer agents H315/H335 hazards
4-Iodophenyl analog 4-Iodophenyl 399.19 Not reported Kinase inhibitors Halogen bonding potential
3,4,5-Trimethoxyphenyl analog 3,4,5-Trimethoxyphenyl 353.36 Not reported GPCR ligands Enhanced solubility
3,4,5-Trifluorophenyl isomer 3,4,5-Trifluorophenyl 319.28 Not reported Enzyme inhibitors Symmetric fluorination
S-Butanoic acid analog Butanoic acid, S-configuration 333.30 Not reported Peptide mimetics Extended chain length

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, commonly referred to as Boc-D-Phe(2,4,5-Trif)-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H16F3NO4
  • Molecular Weight : 319.28 g/mol
  • CAS Number : 486460-09-7
  • Solubility : Moderately soluble in water (0.147 mg/ml) and shows high gastrointestinal absorption potential .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity :
    • The compound's derivatives have shown promising antimicrobial properties against multidrug-resistant pathogens. For instance, modifications to the structure have yielded compounds with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
  • Antitumor Activity :
    • Research indicates that similar compounds exhibit antitumor effects by inhibiting key enzymes involved in cancer proliferation. The structural modifications play a crucial role in enhancing the potency against various cancer cell lines .
  • CYP Inhibition :
    • The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), indicating a favorable profile for drug development with reduced potential for drug-drug interactions .

Structure-Activity Relationship (SAR)

The biological activity of Boc-D-Phe(2,4,5-Trif)-OH can be significantly influenced by its structural components. Key findings include:

  • Fluorine Substituents : The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, which is critical for bioactivity.
  • Boc Group : The tert-butyloxycarbonyl group serves as a protective moiety that can influence the compound's stability and reactivity in biological systems .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC Range (µg/mL)Notes
AntimicrobialMRSA1 - 8Effective against drug-resistant strains
Vancomycin-resistant E. faecalis0.5 - 2Demonstrates broad-spectrum activity
AntitumorVarious cancer cell linesVariesInhibitory effects on cell proliferation
CYP InhibitionCYP1A2, CYP2C19, CYP3A4NoneLow risk of drug interactions

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various derivatives of Boc-D-Phe(2,4,5-Trif)-OH against clinically relevant pathogens. Compounds were screened using broth microdilution methods to determine their MIC values against resistant strains. Results indicated that certain modifications significantly enhanced activity against MRSA and E. faecalis .
  • Antitumor Mechanism Investigation :
    Another investigation focused on the antitumor mechanisms of related compounds derived from the same scaffold. The study revealed that these compounds inhibit specific kinases involved in tumor growth signaling pathways, suggesting potential for development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for preparing (R)-2-((tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Boc-protection : React the amino acid precursor with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., LiOH) to introduce the Boc group . (ii) Coupling reactions : Use carbodiimide crosslinkers (e.g., DCC) with DMAP as a catalyst in dichloromethane to conjugate intermediates, followed by purification via preparative HPLC . (iii) Acid hydrolysis : Remove protecting groups under mild acidic conditions (e.g., HCl/dioxane) to yield the final carboxylic acid .
  • Key considerations : Optimize reaction time and temperature to avoid racemization, confirmed by chiral HPLC .

Q. How should researchers characterize the purity and enantiomeric integrity of this compound?

  • Analytical techniques :
  • HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiopurity (>99% ee) .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify structural integrity, focusing on the tert-butyl group (δ ~1.4 ppm) and fluorine-coupled aromatic protons .
  • Mass spectrometry : Confirm molecular weight (319.28 g/mol) via ESI-MS, with observed [M+H]+^+ at m/z 320.28 .

Q. What safety precautions are critical when handling this compound?

  • Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Mitigation :
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Follow P305+P351+P338 protocols for eye exposure: Rinse cautiously with water for several minutes .
  • Store in a cool, dry place (< -20°C) under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluorophenyl moiety influence the compound’s pharmacokinetic properties in drug design?

  • Role of fluorine : The 2,4,5-trifluorophenyl group enhances metabolic stability by resisting oxidative degradation (CYP450 enzymes) and improves membrane permeability due to its lipophilic character .
  • Case study : Analogous Boc-protected amino acids are precursors for DPP-4 inhibitors (e.g., sitagliptin), where fluorine substituents optimize target binding and oral bioavailability .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Experimental design : (i) Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask methods. (ii) Use computational tools (e.g., COSMO-RS) to predict solubility trends, validated by experimental HPLC-UV quantification .
  • Findings : The compound exhibits pH-dependent solubility, with higher solubility in basic conditions (pH > 8) due to deprotonation of the carboxylic acid group .

Q. How can researchers optimize enantioselective synthesis to minimize racemization?

  • Critical parameters :
  • Temperature : Maintain reactions below 0°C during coupling steps to suppress base-induced racemization .
  • Catalyst choice : Use DMAP or HOBt to enhance coupling efficiency without compromising stereochemistry .
    • Validation : Monitor reaction progress via circular dichroism (CD) spectroscopy to detect chiral integrity .

Q. What are the mechanistic implications of this compound in cancer therapeutics?

  • Biological relevance : Derivatives of this compound (e.g., CW1–CW10) inhibit kinase pathways by targeting ATP-binding pockets, validated via X-ray crystallography and IC₅₀ assays .
  • Data interpretation : Contradictions in IC₅₀ values (e.g., CW3 vs. CW11) may arise from stereospecific interactions; molecular dynamics simulations can clarify binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.